molecular formula C12H21NO3 B15306436 Tert-butyl 8-oxa-5-azaspiro[3.5]nonane-5-carboxylate

Tert-butyl 8-oxa-5-azaspiro[3.5]nonane-5-carboxylate

Cat. No.: B15306436
M. Wt: 227.30 g/mol
InChI Key: RQEHGUYQGBKBMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 8-oxa-5-azaspiro[3.5]nonane-5-carboxylate: is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . It is characterized by a spirocyclic structure, which includes an oxane (oxa) and an azane (aza) ring fused together. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-butyl 8-oxa-5-azaspiro[3.5]nonane-5-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a tert-butyl ester with an azaspiro compound in the presence of a suitable catalyst . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial production methods may vary, but they generally follow similar principles, scaling up the reaction to produce larger quantities of the compound. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Tert-butyl 8-oxa-5-azaspiro[3.5]nonane-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl 8-oxa-5-azaspiro[3.5]nonane-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 8-oxa-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Tert-butyl 8-oxa-5-azaspiro[3.5]nonane-5-carboxylate can be compared with other spirocyclic compounds, such as:

These comparisons highlight the uniqueness of tert-butyl 8-oxa-5-azaspiro[3

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 8-oxa-5-azaspiro[3.5]nonane-5-carboxylate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-7-8-15-9-12(13)5-4-6-12/h4-9H2,1-3H3

InChI Key

RQEHGUYQGBKBMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC12CCC2

Origin of Product

United States

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